2-Formyl-5-(2-methoxyphenyl)phenol
Description
2-Formyl-5-(2-methoxyphenyl)phenol (synonym: 2-hydroxy-4-(2-methoxyphenyl)benzaldehyde) is a phenolic derivative characterized by a biphenyl framework with a formyl (-CHO) group at the 2-position and a 2-methoxyphenyl substituent at the 5-position of the phenolic ring . Its molecular formula is inferred as C₁₄H₁₂O₃, with a molecular weight of approximately 228.25 g/mol. The formyl group facilitates Schiff base formation with amines, a critical feature for designing bioactive molecules or coordination complexes .
Properties
IUPAC Name |
2-hydroxy-4-(2-methoxyphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14-5-3-2-4-12(14)10-6-7-11(9-15)13(16)8-10/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRYSCTYTHLDAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=C(C=C2)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685079 | |
| Record name | 3-Hydroxy-2'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261985-60-7 | |
| Record name | 3-Hydroxy-2'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-5-(2-methoxyphenyl)phenol typically involves the formylation of a methoxyphenyl-substituted phenol. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group into the aromatic ring. The reaction is carried out under controlled conditions to ensure the selective formylation of the desired position on the phenol ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-5-(2-methoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3 or H2SO4, halogenation with Br2 or Cl2.
Major Products
Oxidation: 2-Carboxy-5-(2-methoxyphenyl)phenol.
Reduction: 2-Hydroxymethyl-5-(2-methoxyphenyl)phenol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Formyl-5-(2-methoxyphenyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Formyl-5-(2-methoxyphenyl)phenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in nucleophilic addition reactions, while the phenolic hydroxyl group can form hydrogen bonds and participate in redox reactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-Formyl-5-(2-methoxyphenyl)phenol with structurally analogous compounds:
| Compound Name | Structural Features | Key Functional Differences | Biological/Chemical Implications | References |
|---|---|---|---|---|
| 2-Formyl-5-(2-hydroxyphenyl)phenol | Hydroxyl (-OH) at 2-methoxyphenyl position | -OH vs. -OCH₃ | Enhanced H-bonding capacity; higher acidity | |
| 2-Chloro-5-(3-methoxyphenyl)phenol | Chlorine (-Cl) at 2-position; methoxy at 3-phenyl position | -Cl (electron-withdrawing) vs. -CHO | Increased electrophilicity; altered reactivity | |
| 2-Methoxyphenol | Single phenolic ring with -OCH₃ at 2-position | No formyl or biphenyl framework | Strong antioxidant properties | |
| (2-Methoxy-5-methylphenyl)methanol | Methanol (-CH₂OH) and methyl (-CH₃) groups at 2- and 5-positions | -CH₂OH vs. -CHO; methyl substitution | Reduced reactivity for Schiff base formation | |
| 5-(2-Chloro-4-methylphenyl)-2-formylphenol | Chloro (-Cl) and methyl (-CH₃) at phenyl substituent | -Cl and -CH₃ vs. -OCH₃ | Steric hindrance; modified lipophilicity |
Key Insights:
Functional Group Impact: The formyl group in this compound distinguishes it from simpler methoxyphenols (e.g., 2-Methoxyphenol), enabling nucleophilic addition reactions and metal coordination . Replacing -OH with -OCH₃ (vs.
Substituent Position Effects: The 2-methoxyphenyl group’s ortho-substitution creates steric constraints, influencing regioselectivity in reactions compared to para-substituted analogues (e.g., 2-Chloro-5-(3-methoxyphenyl)phenol) .
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